molecular formula C25H26N4O3 B2601460 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-ethoxybenzyl)piperidine-3-carboxamide CAS No. 1112429-17-0

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-ethoxybenzyl)piperidine-3-carboxamide

Cat. No.: B2601460
CAS No.: 1112429-17-0
M. Wt: 430.508
InChI Key: QBKBGKJZQXMFJS-UHFFFAOYSA-N
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Description

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-ethoxybenzyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-ethoxybenzyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This reaction enables the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to yield benzofuro[3,2-b]pyridines .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow chemistry to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-ethoxybenzyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-ethoxybenzyl)piperidine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-ethoxybenzyl)piperidine-3-carboxamide is unique due to its specific structural features and potential biological activities. Its ability to inhibit PARP-1 and promote apoptosis in cancer cells makes it a promising candidate for further research and development in cancer therapy .

Properties

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(2-ethoxyphenyl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-2-31-20-11-5-3-8-17(20)14-26-25(30)18-9-7-13-29(15-18)24-23-22(27-16-28-24)19-10-4-6-12-21(19)32-23/h3-6,8,10-12,16,18H,2,7,9,13-15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKBGKJZQXMFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2CCCN(C2)C3=NC=NC4=C3OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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